molecular formula C15H10ClN3O B12929925 3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one

3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one

Cat. No.: B12929925
M. Wt: 283.71 g/mol
InChI Key: BKRWZSFPJKNAFL-GIJQJNRQSA-N
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Description

3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by the presence of a quinazolinone core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-aminobenzamide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

    Reduction: Reduction reactions can convert the imine group to an amine, resulting in different quinazolinone analogs.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown promising activity against various biological targets, including enzymes and receptors.

    Medicine: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors to modulate cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone core structures but different substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one is unique due to the presence of both the quinazolinone core and the 4-chlorobenzylidene group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H10ClN3O

Molecular Weight

283.71 g/mol

IUPAC Name

3-[(E)-(4-chlorophenyl)methylideneamino]quinazolin-4-one

InChI

InChI=1S/C15H10ClN3O/c16-12-7-5-11(6-8-12)9-18-19-10-17-14-4-2-1-3-13(14)15(19)20/h1-10H/b18-9+

InChI Key

BKRWZSFPJKNAFL-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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